

Key features of 2-Chloromethyl-3,4-dimethoxypyridinium chloride

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Compound of Interest

Compound Name:	2-Chloromethyl-3,4-dimethoxypyridinium chloride
Cat. No.:	B018610

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An In-Depth Technical Guide to **2-Chloromethyl-3,4-dimethoxypyridinium chloride**

Authored by a Senior Application Scientist Introduction: A Cornerstone Intermediate in Modern Synthesis

In the landscape of pharmaceutical and materials science, the efficiency and elegance of a synthetic route often hinge on the strategic selection of key intermediates. **2-Chloromethyl-3,4-dimethoxypyridinium chloride** (CAS No: 72830-09-2) stands out as one such pivotal building block.^[1] This heterocyclic compound is not merely a reagent but a cornerstone, primarily recognized for its indispensable role in the multi-step synthesis of Pantoprazole, a globally utilized proton pump inhibitor for treating acid-related gastrointestinal disorders.^{[1][2][3]}

Beyond its well-established pharmaceutical utility, its reactive nature has opened avenues for its application in the synthesis of advanced electronic materials, such as photoresists used in semiconductor manufacturing.^[1] This guide provides an in-depth exploration of the core features of **2-Chloromethyl-3,4-dimethoxypyridinium chloride**, from its synthesis and physicochemical properties to its reactivity and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

The utility of a chemical intermediate is fundamentally governed by its physical and structural characteristics. **2-Chloromethyl-3,4-dimethoxypyridinium chloride** is typically a white to off-white crystalline solid.[4][5] Its hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for downstream reactions.

Property	Value	Reference(s)
CAS Number	72830-09-2	[1][2][6]
Molecular Formula	C ₈ H ₁₁ Cl ₂ NO ₂	[2][6][7]
Molecular Weight	224.08 g/mol	[2][6][7]
Melting Point	Approx. 155 °C (with decomposition)	[2]
Appearance	White to orange to green powder/crystal	[2][4]
Solubility	Soluble in water; slightly soluble in chloroform and methanol	[2]
IUPAC Name	2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride	[7][8]

Synthesis Protocol and Mechanistic Rationale

The most prevalent and efficient synthesis of **2-Chloromethyl-3,4-dimethoxypyridinium chloride** involves the direct chlorination of its corresponding alcohol precursor, (3,4-dimethoxypyridin-2-yl)methanol.[9][10] This transformation is a classic example of converting a hydroxyl group into a more reactive leaving group, priming the molecule for subsequent nucleophilic substitution reactions.

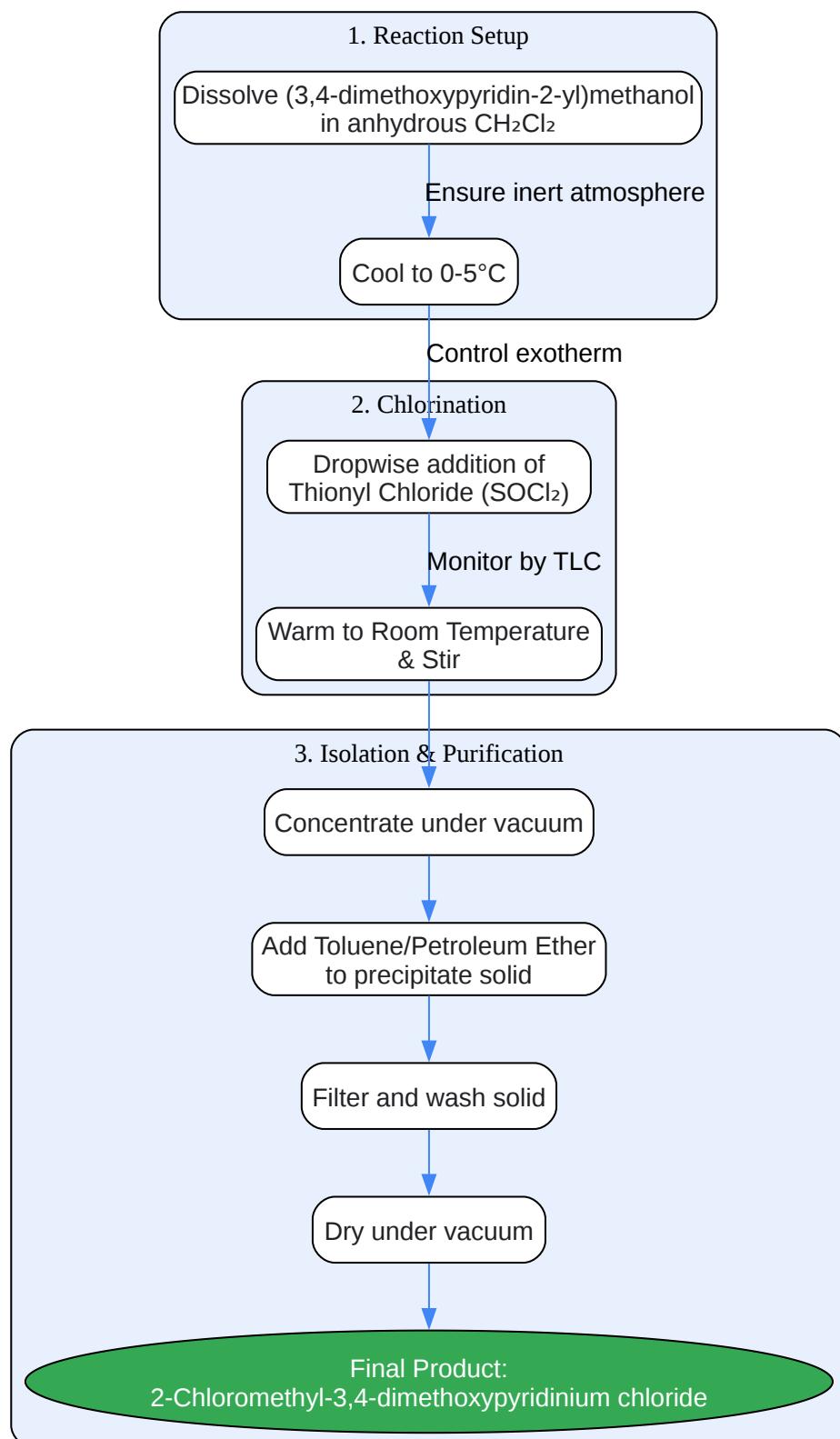
Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a robust and scalable method for preparing the title compound with high yield and purity.

- **Reaction Setup:** To a solution of (3,4-dimethoxypyridin-2-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH_2Cl_2) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool the mixture to 0-5°C using an ice bath. The use of an anhydrous solvent is critical to prevent the quenching of the highly reactive thionyl chloride.
- **Reagent Addition:** Add a solution of thionyl chloride (SOCl_2) (approx. 1.0-1.2 eq) in dichloromethane dropwise to the cooled and stirred solution.[9] The dropwise addition and low temperature are essential to control the exothermic nature of the reaction and minimize the formation of side products.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically monitored by TLC until the starting material is consumed).[9]
- **Work-up and Isolation:** Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude product can be co-evaporated with a high-boiling point solvent like toluene to ensure complete removal of volatile impurities.[9] The addition of petroleum ether or another non-polar solvent can then induce the precipitation of the desired **2-Chloromethyl-3,4-dimethoxypyridinium chloride** as a solid.[9]
- **Purification:** The resulting solid can be collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield the final product, often in high purity (e.g., 93% yield).[9]

Causality and Workflow Visualization

The choice of thionyl chloride is strategic; it reacts with the alcohol to form a chlorosulfite intermediate. The pyridine nitrogen then acts as an internal nucleophile, displacing the chlorosulfite group in an $\text{S}_{\text{N}}\text{i}$ (internal nucleophilic substitution) or $\text{S}_{\text{N}}2$ -type mechanism, which proceeds readily due to the formation of stable gaseous byproducts (SO_2 and HCl), driving the reaction to completion.



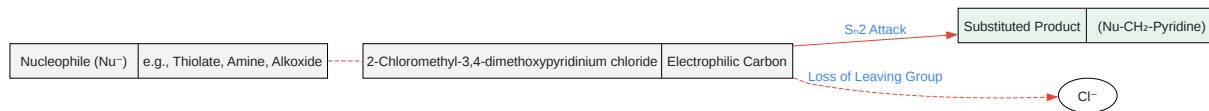
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Caption: Workflow for the synthesis of **2-Chloromethyl-3,4-dimethoxypyridinium chloride**.

Reactivity Profile: An Electrophilic Pyridine Scaffold

The primary mode of reactivity for **2-Chloromethyl-3,4-dimethoxypyridinium chloride** is centered on the chloromethyl group at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridinium ring, combined with the inherent stability of the chloride anion as a leaving group, renders the benzylic carbon highly electrophilic. This makes the compound an excellent substrate for S_N2 reactions with a wide range of nucleophiles.

This reactivity is the linchpin of its utility. It allows for the facile introduction of the "3,4-dimethoxy-2-pyridylmethyl" moiety onto various molecular scaffolds, a common structural motif in many biologically active compounds.



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Caption: Generalized S_N2 reactivity of **2-Chloromethyl-3,4-dimethoxypyridinium chloride**.

Key Applications in Science and Industry

Cornerstone of Proton Pump Inhibitor (PPI) Synthesis

The most significant application of this compound is as a key intermediate in the synthesis of Pantoprazole.^[1] In this synthesis, it undergoes a nucleophilic substitution reaction with a benzimidazole-thiol derivative. This reaction forms the critical thioether linkage that defines the core structure of Pantoprazole and other related PPIs. The reliability and high purity of this intermediate are paramount for pharmaceutical companies to ensure the efficacy and safety of the final drug product.^[1]

Advanced Materials and Electronic Chemicals

Beyond pharmaceuticals, **2-Chloromethyl-3,4-dimethoxypyridinium chloride** is utilized in the field of electronic chemicals.^[1] Its specific properties make it a valuable component in the formulation of advanced photoresists, which are light-sensitive materials essential for photolithography—the process used to fabricate intricate microelectronic circuits in the semiconductor industry.^[1]

Analytical Reference Standard and Impurity Profiling

In the context of drug development and quality control, the compound serves another critical function. It is classified as a potential genotoxic impurity in Pantoprazole active pharmaceutical ingredients (APIs). Consequently, highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), have been developed to detect and quantify it at trace levels (parts-per-million).^[11] In these methods, purified **2-Chloromethyl-3,4-dimethoxypyridinium chloride** is used as a reference standard to ensure the safety and purity of the final drug substance.^{[11][12]}

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic data. The ¹H NMR spectrum provides a clear fingerprint of the molecule.

- ¹H NMR (CDCl₃):
 - δ 8.56 (d, 1H, J=6.63 Hz): This downfield doublet corresponds to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen atom.
 - δ 7.56 (d, 1H, J=6.63 Hz): This doublet corresponds to the proton at the 5-position of the pyridine ring.
 - δ 5.06 (s, 2H): This singlet represents the two protons of the reactive chloromethyl (-CH₂Cl) group.
 - δ 4.23 (s, 3H): This singlet is assigned to the three protons of one of the methoxy (-OCH₃) groups.
 - δ 4.09 (s, 3H): This singlet is assigned to the three protons of the second methoxy (-OCH₃) group.^[9]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **2-Chloromethyl-3,4-dimethoxypyridinium chloride** is essential. It is classified with several hazards that necessitate stringent safety protocols in a laboratory or manufacturing setting.

Hazard Class	GHS Statement	Precautionary Measures
Acute Toxicity	H302 + H312: Harmful if swallowed or in contact with skin.	P280: Wear protective gloves/clothing. P270: Do not eat, drink or smoke when using.[4][7][13]
Skin & Eye Damage	H315: Causes skin irritation. H317: May cause an allergic skin reaction. H318: Causes serious eye damage.	P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water.[4][7][13]
Organ Toxicity	H373: May cause damage to organs through prolonged or repeated exposure.	P260: Do not breathe dust/fume.[7][13]
Environmental	H411: Toxic to aquatic life with long lasting effects.	P273: Avoid release to the environment. P391: Collect spillage.[4][7][13]

Storage: The compound should be stored under an inert atmosphere at room temperature to maintain its stability and prevent degradation.[2]

Conclusion

2-Chloromethyl-3,4-dimethoxypyridinium chloride is far more than a simple halogenated heterocycle. It is a highly versatile and reactive intermediate whose value is demonstrated through its critical role in the synthesis of life-changing pharmaceuticals like Pantoprazole. Its utility extends into high-technology sectors such as electronics, and its presence as a potential impurity underscores its importance in modern analytical and quality control workflows. For the research and drug development professional, a thorough understanding of its synthesis,

reactivity, and handling is fundamental to leveraging its full potential in creating novel molecules and materials.

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